![molecular formula C19H23N5O4S B2579862 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040666-52-1](/img/structure/B2579862.png)

2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

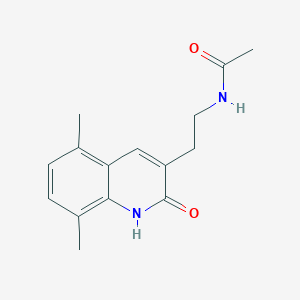

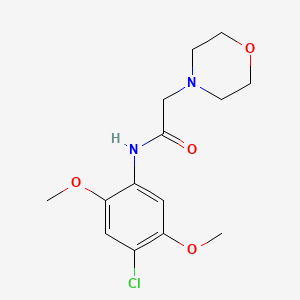

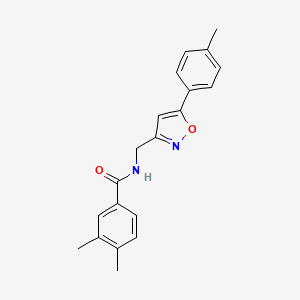

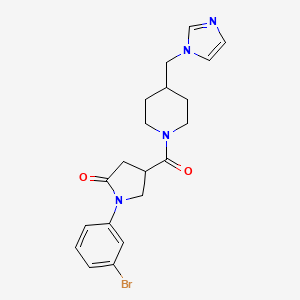

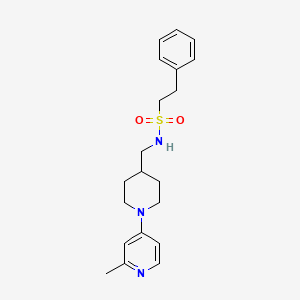

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazolo[4,3-b]pyridazine ring is a heterocyclic ring that contains nitrogen atoms, which could participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the tert-butylthio group could potentially be oxidized, and the dimethoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the tert-butylthio group could make the compound more lipophilic, while the dimethoxyphenyl group could contribute to its aromaticity .Scientific Research Applications

Antihistaminic and Anti-inflammatory Properties

2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, as part of the [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines family, has been found to exhibit significant antihistaminic activity along with an inhibitory effect on eosinophil chemotaxis. This makes it a potential candidate for treating conditions like atopic dermatitis and allergic rhinitis. One derivative, TAK-427, is noted for both antihistaminic and anti-inflammatory activity, currently in clinical trials for these indications (Gyoten et al., 2003).

Cardiovascular Applications

Certain derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, closely related to 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, have shown promising potential as cardiovascular agents. Specifically, they have demonstrated significant coronary vasodilating and antihypertensive activities, suggesting potential use in cardiovascular disease management (Sato et al., 1980).

Antioxidant Properties

Compounds within the same family have been researched for their antioxidant activities. Studies have shown that certain derivatives exhibit significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases, including atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).

Antiviral Activity

In the realm of antiviral research, derivatives of [1,2,4]triazolo[4,3-b]pyridazines, a class closely related to the chemical , have shown promising results against hepatitis-A virus (HAV). This suggests potential application in developing antiviral treatments, especially for HAV-related conditions (Shamroukh & Ali, 2008).

Antimicrobial Potential

Research has also explored the antimicrobial potential of related compounds. Some derivatives have demonstrated pronounced antimicrobial activity, indicating potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-19(2,3)29-17-9-8-15-21-23(18(26)24(15)22-17)11-16(25)20-12-6-7-13(27-4)14(10-12)28-5/h6-10H,11H2,1-5H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBTYIYECWRRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)

![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)

![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)

![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)